molecular formula C17H20N2O4S2 B2839036 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide CAS No. 941899-38-3

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide

Cat. No.: B2839036
CAS No.: 941899-38-3
M. Wt: 380.48
InChI Key: GOYPZAOVJXZLMM-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

  • Research Context: A study focused on the synthesis of new thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, and their potential antimycobacterial effects.
  • Key Findings: Certain compounds demonstrated significant activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment (Ghorab et al., 2017).

Inhibitor of Cyclooxygenase-2 (COX-2)

  • Research Context: Investigation of benzenesulfonamide derivatives for their abilities to inhibit COX-2, a key enzyme involved in inflammation.
  • Key Findings: Introduction of a fluorine atom to these compounds preserved COX-2 potency and increased selectivity, leading to the development of a potent and selective COX-2 inhibitor for rheumatoid arthritis and pain management (Hashimoto et al., 2002).

Antioxidant Activity in Lubricating Oils

  • Research Context: Synthesis of novel compounds for use as antioxidants and corrosion inhibitors in lubricating oils.
  • Key Findings: Specific derivatives demonstrated high antioxidant activity, suggesting their application in enhancing the performance and longevity of lubricating oils (Habib et al., 2014).

Antitumor Activity and Molecular Docking

  • Research Context: Development of sulfonamide-Schiff’s bases and their derivatives to explore potential antitumor activities.
  • Key Findings: Some compounds showed significant cytotoxic effects against specific cancer cell lines, suggesting their potential as cancer therapeutics (Kamel et al., 2010).

Inhibitors of Kynurenine 3-Hydroxylase

  • Research Context: Synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a target for neurological disorders.
  • Key Findings: Certain compounds were identified as high-affinity inhibitors, suggesting their potential in the study of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Generation of Benzosultams

  • Research Context: Exploring the generation of benzosultams, a class of organic compounds, under visible light.
  • Key Findings: Efficient room-temperature transformation of 2-ethynylbenzenesulfonamides into benzosultams, indicating potential synthetic applications (Xiang et al., 2016).

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-2-14-7-9-17(10-8-14)25(22,23)18-15-5-3-6-16(13-15)19-11-4-12-24(19,20)21/h3,5-10,13,18H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYPZAOVJXZLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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